molecular formula C12H14N4O B1682385 Tirasemtiv CAS No. 1005491-05-3

Tirasemtiv

Cat. No.: B1682385
CAS No.: 1005491-05-3
M. Wt: 230.27 g/mol
InChI Key: RSQGZEAXODVTOL-UHFFFAOYSA-N
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Description

Tirasemtiv, also known as CK-2017357, is a small molecule activator of the fast skeletal muscle troponin complex. It is primarily developed for the treatment of diseases associated with skeletal muscle weakness or fatigue, such as Amyotrophic Lateral Sclerosis (ALS). This compound sensitizes the sarcomere to calcium, thereby increasing the force of muscle contraction .

Mechanism of Action

Target of Action

Tirasemtiv is an activator of the fast skeletal muscle troponin complex . This complex plays a crucial role in muscle contraction, making it a primary target for this compound.

Mode of Action

This compound selectively interacts with the fast skeletal muscle troponin complex, inducing an increase in affinity for calcium . This interaction amplifies the muscle cell response to neural input, thereby increasing force production at submaximal muscle stimulation frequencies .

Biochemical Pathways

This compound’s binding to the fast skeletal troponin complex possibly potentiates troponin C compacting, characterized by reduced exposure to solvent molecules . This could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium . These conformational changes are underscored by conventional and carbon hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions between this compound and the binding site residues .

Pharmacokinetics

In terms of pharmacokinetics, this compound exhibited high systemic exposure and near-dose proportionality in terms of area under the curve (AUC), with relatively low intersubject variability . The mean terminal half-life ranged from 9.9 to 14.8 hours across the cohorts .

Result of Action

The molecular and cellular effects of this compound’s action involve the potentiation of troponin C compacting, which could favor the slow release of calcium ions . This results in an increased force production at submaximal muscle stimulation frequencies .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in an animal model of myasthenia gravis (MG), single oral doses of this compound improved muscle force and reduced fatigability . Furthermore, this compound has shown to induce increased force production at submaximal stimulation frequency compared to this compound in in vivo studies and phase 1 clinical trials .

Chemical Reactions Analysis

Tirasemtiv undergoes various chemical reactions, including:

Scientific Research Applications

Tirasemtiv has been extensively studied for its potential therapeutic applications in various neuromuscular diseases. Some of its key applications include:

Comparison with Similar Compounds

Tirasemtiv is compared with other fast skeletal muscle troponin activators, such as Reldesemtiv. Reldesemtiv is a second-generation compound that has shown improved muscle activation potency and better tolerability compared to this compound . Both compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and clinical efficacy .

Similar Compounds

This compound’s uniqueness lies in its ability to selectively activate the fast skeletal muscle troponin complex, making it a promising therapeutic agent for neuromuscular diseases.

Properties

IUPAC Name

5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGZEAXODVTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143379
Record name Tirasemtiv
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005491-05-3
Record name Tirasemtiv [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005491053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirasemtiv
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tirasemtiv
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIRASEMTIV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8WSM7R635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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